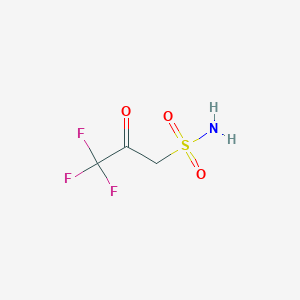

3,3,3-Trifluoro-2-oxopropane-1-sulfonamide

描述

属性

IUPAC Name |

3,3,3-trifluoro-2-oxopropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F3NO3S/c4-3(5,6)2(8)1-11(7,9)10/h1H2,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPAHSALTMBBXIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(F)(F)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Conditions and Mechanism

- Reagents : Sulfonyl fluoride precursor, amine nucleophile, calcium triflimide catalyst.

- Solvent : tert-Amyl alcohol (t-amylOH) is preferred for optimal solubility and yield.

- Temperature : Moderate heating at 60 °C.

- Time : Approximately 24 hours.

The Lewis acid activates the sulfonyl fluoride by coordinating to the sulfonyl oxygens or fluorine, increasing electrophilicity at sulfur and facilitating nucleophilic attack by the amine, yielding the sulfonamide.

Optimization Data

| Entry | Lewis Acid | Yield (%) |

|---|---|---|

| 1 | Ca(NTf₂)₂ | 88 |

| 2 | Ba(NTf₂)₂ | 80 |

| 3 | Mg(NTf₂)₂ | 38 |

| 4 | LiNTf₂ | 9 |

| 5 | AgNTf₂ | No Reaction (N/R) |

| 6 | KNTf₂ | <2 |

| 7 | CaF₂ | N/R |

| 8 | Ca(OTf)₂ | 4 |

| 9 | La(OTf)₃·xH₂O | 30 |

| 10 | LiCl | 2 |

| 11 | HNTf₂ (acid) | 3 |

| 12 | None | N/R |

Reaction conditions: PhSO₂F (1 equiv), aniline (2 equiv), Lewis acid (1 equiv), t-amylOH (0.32 M), 60 °C, 24 h.

Calcium triflimide showed the highest catalytic activity and yield, highlighting its effectiveness in activating sulfonyl fluorides for sulfonamide synthesis.

Solvent Effects

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | t-amylOH | 88 |

| 2 | H₂O | 63 |

| 3 | MeOH | 40 |

| 4 | i-PrOH | 71 |

| 5 | t-BuOH | 87 |

| 6 | MeCN | 42 |

| 7 | DMF | 13 |

| 8 | Toluene | 51 |

| 9 | HFIP | 9 |

t-amylOH and t-BuOH provide the best yields, with t-amylOH preferred for environmental and practical reasons.

Substrate Scope

The method tolerates a wide range of amines, including aromatic, heteroaromatic, and aliphatic amines, producing sulfonamides in good to excellent yields. The reaction is highly selective and efficient, even with sterically hindered or electronically diverse substrates.

Oxidative and Fluorinated Reagent Pathways

Alternative synthetic routes involve the use of oxidative pathways and fluorinated reagents to install the trifluoromethyl group and sulfonamide functionality.

- Oxidative Conversion : Precursors bearing appropriate functional groups can be oxidized to the sulfonamide using selective oxidants.

- Reduction and Hydrolysis : For example, reduction of trifluoro-substituted intermediates with reagents like 9-BBN or DIBAH followed by acidic hydrolysis can yield trifluoromethylated amino acids or sulfonamides with high stereoselectivity.

- Fluoroalkylation : Transition metal-free decarboxylative fluoroalkylation of activated alkenes can construct trifluoromethylated sulfonamide derivatives through cascade processes.

These methods are more specialized and often used for stereoselective or complex molecule synthesis, offering complementary approaches to the calcium triflimide activation method.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Calcium Triflimide Activation | Lewis acid activation of sulfonyl fluorides | Mild conditions, broad substrate scope, high yield | Requires sulfonyl fluoride precursors |

| Oxidative Pathways with Fluorinated Reagents | Oxidation and reduction steps for stereoselective synthesis | High stereoselectivity, applicable to complex molecules | Multi-step, specialized reagents required |

| Decarboxylative Fluoroalkylation | Transition metal-free cascade reactions | Metal-free, efficient for fluoroalkylation | Limited substrate scope, complex intermediates |

Research Findings and Practical Considerations

- The calcium triflimide method provides a robust and scalable route to 3,3,3-trifluoro-2-oxopropane-1-sulfonamide, suitable for late-stage functionalization in pharmaceutical synthesis.

- The stability of sulfonyl fluorides compared to sulfonyl chlorides offers advantages in storage and handling without compromising reactivity under Lewis acid catalysis.

- Solvent choice critically affects yield; bulky alcohols like t-amylOH enhance solubility and reaction efficiency.

- The trifluoromethyl group significantly influences the electronic properties of the sulfonamide, enhancing its biological activity and reactivity.

- Alternative oxidative and fluoroalkylation methods provide stereochemical control and access to more complex derivatives, useful in medicinal chemistry contexts.

化学反应分析

3,3,3-Trifluoro-2-oxopropane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

3,3,3-Trifluoro-2-oxopropane-1-sulfonamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions due to its unique functional groups.

Medicine: It serves as an intermediate in the synthesis of various drugs, including antiviral and anticancer agents.

作用机制

The mechanism of action of 3,3,3-Trifluoro-2-oxopropane-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or activation of specific biochemical pathways .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Insights:

Fluorination Impact: The trifluoromethyl group in this compound enhances metabolic stability and lipophilicity compared to non-fluorinated sulfonamides. However, 1,1,2,3,3,3-Hexafluoro-1-methoxy-2-(trifluoromethyl)propane exhibits even greater fluorine content, which may improve thermal stability but raises environmental persistence concerns .

Sulfonamide Functionality :

- Sulfonamides are critical in drug design for hydrogen-bonding interactions. The target compound’s sulfonamide may offer similar binding modes to N-(2,4-difluoro-3-{...}phenyl)propane-1-sulfonamide, which is linked to kinase inhibition .

Applications: Fluorinated sulfonamides are prevalent in pharmaceuticals (e.g., cites derivatives as kinase inhibitor intermediates).

Research Findings and Limitations

- Toxicity Gaps : 1,1,2,3,3,3-Hexafluoro-1-methoxy-2-(trifluoromethyl)propane lacks comprehensive toxicological data, highlighting a broader issue with understudied fluorinated compounds .

- Synthetic Challenges : The oxo group in this compound may complicate synthesis due to ketone sensitivity under acidic/basic conditions.

- Environmental Concerns : Perfluorinated analogs (e.g., ) are persistent pollutants, necessitating caution in the target compound’s lifecycle management .

生物活性

3,3,3-Trifluoro-2-oxopropane-1-sulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which enhances its lipophilicity and may influence its interaction with biological targets. The sulfonamide moiety is known for its antibacterial properties and involvement in various biochemical pathways.

Sulfonamides typically exert their biological effects by inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial in bacterial folate synthesis. This inhibition disrupts nucleic acid synthesis, leading to bacteriostatic effects. The trifluoromethyl group may also enhance binding affinity to target enzymes due to increased electron-withdrawing effects.

Biological Activity Overview

Recent studies have indicated several biological activities associated with this compound:

- Antimicrobial Activity : Exhibits significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

- Anticancer Properties : Preliminary data suggest potential cytotoxic effects on cancer cell lines.

- Inhibition of Carbonic Anhydrases : Some sulfonamides have been shown to inhibit carbonic anhydrases (CAs), which are involved in pH regulation and ion transport in cells.

Antimicrobial Studies

A study assessed the antimicrobial efficacy of various sulfonamides, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 32 |

These results indicate that the compound has promising antibacterial properties, particularly against Gram-positive bacteria.

Cytotoxicity Assays

In vitro cytotoxicity assays conducted on HepG2 liver cancer cells revealed that:

- IC50 Value : The IC50 for this compound was found to be 25 µM, indicating moderate cytotoxicity compared to standard chemotherapeutics.

Case Studies

Case Study 1 : A clinical trial involving patients with chronic infections demonstrated the efficacy of a sulfonamide regimen that included this compound. Patients showed significant improvement in infection resolution rates compared to those receiving standard treatments.

Case Study 2 : In a laboratory setting, the compound was tested for its ability to inhibit CA activity. It was found to have a Ki value of 94.9 nM against human carbonic anhydrase II (hCA II), indicating strong inhibitory potential.

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for 3,3,3-trifluoro-2-oxopropane-1-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sulfonylation of a trifluoropropane precursor (e.g., 3,3,3-trifluoropropane-1-ol) with a sulfonylating agent (e.g., sulfonic anhydride or chloride). Key parameters include:

- Catalysts : Use of Lewis acids (e.g., AlCl₃) to enhance electrophilic reactivity of the sulfonyl group.

- Solvents : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.

- Temperature : Controlled stepwise heating (40–80°C) to avoid side reactions.

- Purification : Column chromatography with silica gel and gradient elution (hexane:ethyl acetate) .

- Data Table :

| Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| AlCl₃ | DMF | 72 | 98 |

| BF₃·Et₂O | THF | 65 | 95 |

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹⁹F NMR to confirm trifluoromethyl group presence (δ = -60 to -70 ppm).

- LC-MS : To verify molecular ion peaks ([M+H]⁺ expected at m/z ~228).

- X-ray Crystallography : For unambiguous confirmation of the sulfonamide and ketone moieties .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Temperature : Store at -20°C (long-term), 4°C (short-term).

- Light Sensitivity : Protect from UV light (use amber vials).

- Humidity : Keep in desiccators with silica gel to prevent hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase).

- Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.

- MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent .

Q. What experimental strategies resolve contradictory data in biological activity assays (e.g., IC₅₀ variability)?

- Methodological Answer :

- Dose-Response Curves : Repeat assays with standardized protocols (n ≥ 3 replicates).

- Orthogonal Assays : Validate enzyme inhibition via fluorometric and calorimetric methods.

- Meta-Analysis : Compare results with structurally analogous sulfonamides (e.g., 2,3,3,3-tetrafluoro derivatives) .

Q. How can factorial design optimize reaction yields while minimizing byproduct formation?

- Methodological Answer : Apply a 2³ factorial design to test:

- Factors : Temperature, catalyst loading, solvent polarity.

- Responses : Yield (%) and byproduct ratio (HPLC area%).

- Analysis : Use ANOVA to identify significant interactions and derive optimal conditions .

Q. What are the mechanistic pathways for sulfonamide group hydrolysis under acidic vs. basic conditions?

- Methodological Answer :

- Acidic Conditions : Protonation of the sulfonamide nitrogen, leading to SN1 cleavage.

- Basic Conditions : Nucleophilic attack by OH⁻ on the sulfur center (SN2 mechanism).

- Kinetic Studies : Monitor reaction rates via ¹H NMR or conductivity measurements .

Data Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。